Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-
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Overview
Description
Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- is a chemical compound that belongs to the class of sulfamides. Sulfamides are organosulfur compounds containing the functional group -SO2NH2. This particular compound is characterized by the presence of an amino group and two phenyl groups attached to an ethyl backbone, making it a unique and interesting molecule for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- typically involves the reaction of appropriate amines with sulfonyl chlorides. One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfenamides, sulfinamides, and sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
Industrial production of sulfamides often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the production of high-quality sulfamides.
Chemical Reactions Analysis
Types of Reactions
Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the removal of oxygen or the addition of hydrogen, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted sulfamides.
Scientific Research Applications
Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- involves its interaction with specific molecular targets. For instance, sulfamides are known to inhibit enzymes such as dihydropteroate synthetase by acting as competitive inhibitors . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections such as toxoplasmosis.
Sulfanilamide: Known for its use in treating bacterial infections and its role as a precursor in the synthesis of other sulfonamides.
Uniqueness
Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- is unique due to its specific structural features, including the presence of two phenyl groups and an amino group attached to an ethyl backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
515172-77-7 |
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Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[(1S,2S)-1-amino-2-(dimethylsulfamoylamino)-2-phenylethyl]benzene |
InChI |
InChI=1S/C16H21N3O2S/c1-19(2)22(20,21)18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16,18H,17H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
HPXAEBMMNCIKCK-HOTGVXAUSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N |
Canonical SMILES |
CN(C)S(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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